molecular formula C14H17N B11725280 N-(Butan-2-yl)naphthalen-1-amine CAS No. 1019585-69-3

N-(Butan-2-yl)naphthalen-1-amine

Cat. No.: B11725280
CAS No.: 1019585-69-3
M. Wt: 199.29 g/mol
InChI Key: PMJWYNONKLTWTK-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene-Derived Amines

N-(Butan-2-yl)naphthalen-1-amine belongs to the large family of naphthalene-derived amines. These are organic compounds that can be viewed as derivatives of ammonia, where one or more hydrogen atoms have been replaced by a group containing a naphthalene (B1677914) core. ncert.nic.in The parent compound of this specific family is naphthalen-1-amine, also known as 1-naphthylamine (B1663977). wikipedia.org

Naphthalen-1-amine itself is an aromatic amine that appears as colorless needles which tend to turn brown upon exposure to air. wikipedia.org It serves as a foundational molecule and a precursor in the synthesis of a variety of other compounds, most notably dyes. wikipedia.org The reactivity of the amino group (-NH₂) and the naphthalene ring system allows for a wide range of chemical modifications. wikipedia.org Amines, in general, are a crucial class of organic compounds, found in everything from vitamins and hormones to synthetic polymers and drugs. ncert.nic.in The incorporation of the rigid, aromatic naphthalene structure imparts specific properties to these amines, making them a subject of intense research.

Significance of N-Substituted Naphthalen-1-amines in Advanced Chemical Systems

The modification of the amino group in naphthalen-1-amine, known as N-substitution, is a key strategy for developing molecules with tailored properties for advanced applications. By attaching different alkyl or aryl groups to the nitrogen atom, chemists can fine-tune the molecule's electronic properties, solubility, and biological activity.

In the realm of medicinal chemistry , the naphthalene scaffold is a well-established building block for creating new therapeutic agents. nih.govresearchgate.net Naphthalene derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comekb.eg A number of FDA-approved drugs, such as the antifungal Terbinafine, the beta-blocker Propranolol, and the anti-inflammatory Naproxen, feature a naphthalene core, underscoring the scaffold's therapeutic relevance. nih.govresearchgate.netekb.eg The strategic N-substitution of naphthalenamines can influence how these molecules interact with biological targets and can be used to optimize their drug-like properties. researchgate.net

Beyond pharmaceuticals, N-substituted naphthalen-1-amines are significant in materials science . Their unique photophysical properties, stemming from the extended aromatic system of naphthalene, make them valuable components in functional materials. For instance, derivatives known as naphthalene diimides, which can be N-substituted, are used to construct advanced nanomaterials. acs.org Furthermore, certain N-substituted naphthalene derivatives exhibit fluorescence, a property harnessed in the development of molecular probes and dyes for applications like tissue staining in microscopy. nih.gov The interaction between the nitrogen substituent and the naphthalene ring can influence the molecule's absorption and emission of light, allowing for the design of specific sensors and imaging agents. nih.gov

Table 2: Properties of Related Naphthalene Amines

Compound Name Molecular Formula Molecular Weight Key Properties
Naphthalen-1-amine C₁₀H₉N 143.19 g/mol Colorless crystals, precursor to dyes. wikipedia.org
N-Phenyl-1-naphthylamine C₁₆H₁₃N 219.28 g/mol Reagent grade purity of 98%, used in chemical synthesis. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019585-69-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-butan-2-ylnaphthalen-1-amine

InChI

InChI=1S/C14H17N/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h4-11,15H,3H2,1-2H3

InChI Key

PMJWYNONKLTWTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Advanced Synthetic Methodologies for N Butan 2 Yl Naphthalen 1 Amine and Analogues

Direct Amination Approaches to Naphthalen-1-amine Derivatives

Direct amination strategies aim to form the C-N bond on the naphthalene (B1677914) core in a single, efficient step. One prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines by allowing the coupling of aryl halides or triflates with a wide range of amines, including sec-butylamine, under relatively mild conditions. wikipedia.orgnumberanalytics.com The versatility of this reaction is largely dependent on the choice of phosphine (B1218219) ligands, which have evolved over several "generations" to improve reaction rates, yields, and substrate scope. wikipedia.org

Another direct approach involves the catalytic amination of naphthalene itself. Research has demonstrated a one-step, direct catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions, which presents a highly atom-economical route. rsc.org Furthermore, transition metal-catalyzed C-H amination offers a powerful way to form C-N bonds by directly functionalizing a C-H bond on the naphthalene ring. For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, providing a pathway to 4-aminated 1-naphthylamine derivatives. mdpi.com While this specific example functionalizes the C4 position, the principle of direct C-H amination is a key area of research for forming N-substituted naphthalenamines. nih.govacs.org

Table 1: Overview of Direct Amination Methods

MethodKey ReagentsTypical ConditionsAdvantagesReference
Buchwald-Hartwig AminationAryl Halide (e.g., 1-bromonaphthalene), Amine (e.g., sec-butylamine), Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu)Inert solvent (e.g., Toluene, THF), often requires heatingBroad substrate scope, good functional group tolerance, high yields. wikipedia.orgnumberanalytics.comacs.org
Direct Catalytic AminationNaphthalene, Aminating agent (e.g., hydroxylamine), Vanadium catalystMild conditionsHigh atom economy, environmentally friendly. rsc.org
Directed C-H AminationNaphthylamine derivative, Aminating agent (e.g., azodicarboxylate), Silver(I) catalyst, Directing groupRoom temperature, oxidant-freeHigh regioselectivity, mild conditions. mdpi.com

Reductive Amination Strategies for N-Alkyl Naphthalenamines

Reductive amination is a highly versatile and widely used method for the synthesis of N-alkylated amines. rsc.org For the synthesis of N-(Butan-2-yl)naphthalen-1-amine, this strategy involves the reaction of naphthalen-1-amine with butan-2-one. The reaction proceeds in two main stages: the initial formation of an imine intermediate via nucleophilic addition, followed by the reduction of this imine to the final secondary amine. libretexts.orgyoutube.com

A key advantage of reductive amination is its ability to control alkylation, avoiding the common problem of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of reducing the protonated imine intermediate much faster than the starting ketone, allowing the entire reaction to be performed in one pot. masterorganicchemistry.comyoutube.com

The process can be performed under various conditions, and recent advancements include the use of heterogeneous catalysts and molecular hydrogen, which are considered greener and more cost-effective alternatives. rsc.orgnih.gov This method is a cornerstone for preparing unsymmetrically substituted secondary amines. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey FeaturesReference
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls; effective at acidic pH. masterorganicchemistry.comyoutube.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com
Hydrogen gas with metal catalystH₂/Pd/C, H₂/Ni"Green" reducing agent, often requires higher pressure. rsc.orglibretexts.org
Formic AcidHCOOHUsed as a reductant in metal-free direct reductive amination. researchgate.net

Multi-Step Synthesis of N-Substituted Naphthalenamines

In some cases, a multi-step synthetic sequence is necessary to construct complex N-substituted naphthalenamines, especially when specific substitution patterns or functional groups are required. youtube.comyoutube.com These routes often involve the initial preparation of a functionalized naphthalene core, followed by the introduction of the amine and alkyl substituents.

One such strategy could begin with a different naphthalene derivative, for example, a naphthol. The Bucherer reaction can be employed to convert a naphthol, such as 6-bromonaphthalen-2-ol, into the corresponding naphthalenamine. nih.gov Subsequent reactions, like the aforementioned Buchwald-Hartwig amination or reductive amination, can then be used to install the desired alkyl group. Another multi-step approach involves the reduction of a nitro-naphthalene derivative to naphthalen-1-amine, which is then subjected to alkylation. libretexts.org

More elaborate multi-step syntheses are employed for creating complex analogues, such as the antifungal agent Naftifine. mdpi.com These syntheses can involve the formation of intermediate structures like β-aminoketones, which are then modified and reduced to afford the final N-substituted product. mdpi.com Retrosynthetic analysis is a crucial tool in designing these multi-step pathways, allowing chemists to work backward from the target molecule to identify suitable starting materials and reactions. youtube.com

Stereoselective Synthesis of Chiral N-Alkyl Naphthalenamines

The synthesis of this compound presents a stereochemical challenge, as the butan-2-yl group contains a chiral center. Therefore, controlling the stereochemistry to produce a single enantiomer is of significant importance, particularly for applications in pharmaceuticals and chiral materials. nih.govnih.gov

The most direct approach to achieving this is through asymmetric reductive amination. researchgate.net This is typically accomplished by the asymmetric hydrogenation of the prochiral imine formed from naphthalen-1-amine and butan-2-one. This transformation requires the use of a chiral catalyst, often a transition metal (like iridium or rhodium) complexed with a chiral ligand. nih.govacs.org A wide variety of chiral phosphorus ligands have been developed that can induce high levels of enantioselectivity in the reduction step, yielding the chiral amine with excellent enantiomeric excess (ee). nih.govacs.org

The development of new chiral catalysts and synthetic methods is a very active area of research. researchgate.netconsensus.app These advancements are critical for expanding the accessibility of enantiomerically pure chiral amines, which are highly valuable building blocks in medicinal chemistry and drug discovery. nih.gov

Table 3: Approaches to Stereoselective Synthesis

StrategyDescriptionKey ComponentReference
Asymmetric Hydrogenation of IminesReduction of a prochiral imine to a chiral amine using a chiral catalyst.Chiral transition metal catalyst (e.g., Ir, Rh) with a chiral phosphine ligand. nih.govacs.org
Chiral Auxiliary-Mediated SynthesisA chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, then removed.Removable chiral group. researchgate.net
Enzymatic CatalysisUse of enzymes like imine reductases (IREDs) for the asymmetric reduction of imines.Biocatalyst (e.g., IRED). researchgate.net

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(Butan-2-yl)naphthalen-1-amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide unambiguous confirmation of its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the amine proton, and the protons of the sec-butyl substituent. The integration of these signals would correspond to a 7:1:9 proton ratio for the aromatic, amine, and sec-butyl groups, respectively.

Naphthalene Protons (Ar-H): The seven protons on the naphthalene ring would appear in the downfield region, typically between δ 7.0 and 8.1 ppm. Due to the electron-donating effect of the amino group, the protons on the same ring (especially at C2 and C4) would be shifted slightly upfield compared to those on the unsubstituted ring. The signals would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring aromatic protons. For comparison, the aromatic protons in (S)-(-)-1-(1-Naphthyl)ethylamine are observed in the range of δ 7.44-8.09 ppm. chemicalbook.com

Amine Proton (N-H): The single proton attached to the nitrogen atom would likely appear as a broad singlet in the region of δ 3.5-5.0 ppm. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. In similar secondary amines like N-sec-butylaniline, this proton signal is observed. nih.gov Deuterium exchange (adding D₂O) would cause this peak to disappear, confirming its identity.

sec-Butyl Protons:

Methine Proton (-CH-): The proton on the carbon directly bonded to the nitrogen (C1' of the butyl group) would be a multiplet or sextet around δ 3.6-4.0 ppm, deshielded by the adjacent nitrogen atom. It would be coupled to the neighboring methyl and methylene (B1212753) protons.

Methylene Protons (-CH₂-): The two diastereotopic protons of the ethyl part of the sec-butyl group would appear as a complex multiplet, likely in the δ 1.5-1.8 ppm range.

Methyl Protons (-CH₃): The spectrum would show two distinct methyl signals. The terminal methyl group of the ethyl part would be a triplet around δ 0.9-1.1 ppm. The methyl group attached to the chiral center (C1') would appear as a doublet around δ 1.2-1.4 ppm, coupled to the methine proton. In (R)-(-)-2-Aminobutane, the protons of the sec-butyl group show characteristic signals in these regions. chemicalbook.com

Expected ¹H NMR Data Table (Based on analysis of similar structures)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Naphthalene H7.0 - 8.1m
N-H3.5 - 5.0br s
-CH-(N)3.6 - 4.0m (sextet)
-CH₂-1.5 - 1.8m
-CH₃ (doublet)1.2 - 1.4d
-CH₃ (triplet)0.9 - 1.1t

The ¹³C NMR spectrum would show a total of 14 distinct signals, corresponding to the ten carbons of the naphthalene ring and the four carbons of the sec-butyl group, assuming the two rings of the naphthalene are not symmetrically equivalent.

Naphthalene Carbons: The ten carbons of the naphthalene ring would resonate in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the nitrogen (C1) would be the most deshielded in this group, appearing around δ 145-150 ppm. The other nine carbons would have shifts influenced by their position relative to the amino substituent. Studies on related 2-n-alkylamino-naphthalene derivatives provide a reference for these assignments. nih.govnih.gov

sec-Butyl Carbons: The four aliphatic carbons would appear in the upfield region.

Methine Carbon (-CH-N): The carbon bonded to the nitrogen would be the most deshielded of the aliphatic carbons, expected around δ 50-55 ppm. In N-methylcyclohexylamine, the carbon adjacent to the nitrogen is significantly deshielded. libretexts.org

Methylene Carbon (-CH₂-): Expected to appear around δ 28-32 ppm.

Methyl Carbons (-CH₃): The two methyl carbons would have distinct signals, typically in the δ 10-25 ppm range.

Expected ¹³C NMR Data Table (Based on analysis of similar structures)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Naphthalene C (Aromatic)110 - 144
Naphthalene C-N145 - 150
-CH-(N)50 - 55
-CH₂-28 - 32
-CH₃10 - 25

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. It would show correlations between the methine proton of the sec-butyl group and the protons of the adjacent methyl and methylene groups. It would also help trace the connectivity of the protons around the naphthalene ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal by linking it to its attached proton(s), for example, pairing the methine proton signal with the methine carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₄H₁₇N), the molecular weight is 199.29 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak at a mass-to-charge ratio (m/z) of 199. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org

Fragmentation Pattern: The most characteristic fragmentation pathway for this secondary amine would be the alpha-cleavage, breaking the C-C bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation at m/z 170. Another significant fragmentation would be the cleavage of the N-C(sec-butyl) bond, leading to a prominent peak corresponding to the naphthalen-1-amine cation at m/z 143 and the loss of a sec-butyl radical. Further fragmentation of the naphthalene ring would also be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

N-H Stretch: A characteristic sharp, medium-intensity absorption band is expected in the range of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. echemi.com This distinguishes it from primary amines, which show two bands in this region.

C-H Stretches: Aliphatic C-H stretching vibrations from the sec-butyl group would appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretches from the naphthalene ring would be observed just above 3000 cm⁻¹ (typically 3010-3070 cm⁻¹).

C=C Aromatic Stretch: Multiple sharp bands of variable intensity would be present in the 1500-1650 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic naphthalene ring.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected to produce a strong band in the 1250-1335 cm⁻¹ region. echemi.com The aliphatic C-N stretch would also contribute in the 1020-1250 cm⁻¹ range.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted naphthalene ring would appear in the 675-900 cm⁻¹ region, providing clues about the substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the surveyed scientific literature.

Should a suitable single crystal of the compound be grown, an X-ray diffraction study would yield precise data on:

Bond lengths (e.g., C-N, C-C, C-H).

Bond angles.

Torsional angles, revealing the conformation of the sec-butyl group relative to the plane of the naphthalene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group or π-π stacking between the naphthalene rings of adjacent molecules.

This information is invaluable for understanding the molecule's steric and electronic properties in the solid state. While data for the exact molecule is unavailable, crystallographic studies on related n-alkylamino-naphthalene derivatives have been conducted, providing insights into the packing and intermolecular forces in similar systems. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and its combination with Mass Spectrometry (LC-MS) are indispensable analytical techniques for the assessment of purity and confirmation of the identity of synthetic compounds such as this compound. These methods offer high resolution and sensitivity, allowing for the separation of the main compound from impurities and the unequivocal determination of its molecular weight.

The chromatographic behavior of this compound is primarily governed by its molecular structure, which includes a bulky, hydrophobic naphthalene ring system and a secondary amine group with a butyl substituent. This structure makes it well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

For purity analysis, an HPLC method with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), is typically employed. The aromatic naphthalene moiety of this compound allows for strong UV absorbance, making this a sensitive method of detection. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identity confirmation. Following chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides definitive information about the molecular weight and structure of the compound.

Detailed research findings for the analysis of aromatic amines by HPLC and LC-MS demonstrate the utility of these techniques. For instance, methods have been developed for the determination of related compounds like 1-naphthylamine (B1663977) and 2-naphthylamine, often involving a solid-phase extraction (SPE) step for sample cleanup and pre-concentration, followed by LC-MS/MS analysis. nih.gov Such methods can achieve very low limits of detection, in the range of nanograms per liter. nih.gov

While specific research data for this compound is not extensively published, the analytical approach can be inferred from established methods for similar analytes. A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Illustrative HPLC Purity Analysis Data

The following table represents typical data that would be obtained from an HPLC analysis for the purity assessment of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515000.5Impurity
28.229550098.5This compound
39.130001.0Impurity

This table is illustrative and based on typical results for compounds of similar structure and polarity.

Identity Confirmation by LC-MS

For identity confirmation, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ of this compound. The theoretical exact mass of this compound (C₁₄H₁₇N) is 199.1356 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 200.1434.

Illustrative LC-MS Identity Confirmation Data

CompoundMolecular FormulaTheoretical Exact Mass ( g/mol )Observed [M+H]⁺ (m/z)
This compoundC₁₄H₁₇N199.1356200.1431

This table is illustrative. The observed m/z value is a hypothetical result from an LC-MS analysis and is within the typical mass accuracy of modern high-resolution mass spectrometers.

The combination of retention time data from HPLC and accurate mass measurement from LC-MS provides a high degree of confidence in both the purity and the identity of this compound.

Electronic Structure and Photophysical Properties of N Butan 2 Yl Naphthalen 1 Amine Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy ground states to higher energy excited states. The specific wavelengths absorbed provide insight into the electronic structure of the molecule.

The electronic absorption spectrum of N-alkylated naphthalen-1-amines is primarily characterized by transitions involving the π-electron system of the naphthalene (B1677914) ring. For the parent naphthalene molecule, the two lowest-energy singlet excited states are designated as ¹Lₐ and ¹Lₒ. researchgate.net The introduction of the amino group at the 1-position significantly perturbs these states.

In 1-naphthylamine (B1663977), the absorption spectrum shows a band corresponding to the S₀ → S₁ (¹Lₒ) transition. researchgate.net A second, higher-energy absorption band is assigned to the S₀ → S₂ (¹Lₐ) electronic transition. researchgate.net These transitions are generally ascribed to π-π* transitions within the aromatic system. nih.govlibretexts.org The absorption maximum for 1-naphthylamine appears at approximately 313 nm. researchgate.net Alkylation of the amino group, as in N-(Butan-2-yl)naphthalen-1-amine, typically results in minor shifts of these absorption bands due to the electronic and steric effects of the alkyl substituent.

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption bands when measured in different solvents. ijcce.ac.irresearchgate.net For N-alkylated naphthalen-1-amines, an increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption maximum. nih.gov This phenomenon indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. researchgate.net

For instance, studies on similar naphthalimide derivatives show a distinct red shift in the absorption band as solvent polarity increases. A shift of 16-20 nm was observed when moving from a non-polar solvent like dioxane to more polar solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO). nih.gov This behavior is attributed to the intramolecular charge transfer (ICT) character of the electronic transition, where electron density moves from the amino group to the naphthalene ring upon excitation. researchgate.net The stabilization of the resulting charge-separated excited state by polar solvents lowers its energy, causing the absorption to occur at a longer wavelength.

The table below illustrates the typical solvatochromic shifts observed for a related piperidine-substituted naphthalimide, demonstrating the effect of solvent polarity on the maximum absorption wavelength (λₐₒₛ).

Table 1: Solvatochromic Effects on Absorption Maxima of a Piperidine-Substituted Naphthalimide Derivative

SolventDielectric Constant (ε)λₐₒₛ (nm)
Dioxane2.2407.0
Toluene2.4410.5
Dichloromethane (DCM)8.9423.0
Acetone20.7417.0
Acetonitrile (B52724) (ACN)37.5416.5
Dimethylformamide (DMF)36.7424.0
Dimethyl Sulfoxide (DMSO)46.7427.0

Data adapted from a study on piperidine-substituted naphthalimides. nih.gov

Fluorescence Emission Spectroscopy

Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. This process, known as fluorescence, provides further information about the excited state's nature and its interactions with the environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nist.gov The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These two parameters are intrinsically linked and are highly dependent on the molecular structure and the solvent environment. nih.gov

For N-alkyl-1-naphthylamines, the fluorescence quantum yield is observed to decrease as the polarity of the solvent increases. researchgate.net This quenching of fluorescence in polar solvents is a strong indicator of an efficient non-radiative decay pathway from the excited state, which competes with fluorescence. researchgate.net This pathway is often associated with the formation of a twisted intramolecular charge transfer (TICT) state.

The fluorescence lifetime is the time required for a population of excited molecules to decrease to 1/e of the original population. nih.gov In related naphthalimide systems, lifetimes are typically in the nanosecond range. acs.org For example, in a study of piperidine-substituted naphthalimides, quantum yields were high in non-polar solvents like dioxane (ΦF = 0.821) but decreased dramatically in polar solvents like DMSO (ΦF = 0.003). nih.gov

The table below shows fluorescence data for a representative piperidine-substituted naphthalimide, illustrating the inverse relationship between solvent polarity and fluorescence quantum yield.

Table 2: Fluorescence Properties of a Piperidine-Substituted Naphthalimide in Various Solvents

Solventλₑₘ (nm)Quantum Yield (ΦF)Lifetime (τ, ns)
Dioxane495.50.82111.33
Toluene495.5-10.74
Dichloromethane (DCM)519.50.4578.45
Acetone529.00.1412.78
Acetonitrile (ACN)529.50.1062.28
Dimethylformamide (DMF)536.00.0240.56
Dimethyl Sulfoxide (DMSO)535.50.0040.12

Data adapted from a study on piperidine-substituted naphthalimides. nih.gov

Intramolecular charge transfer (ICT) is a fundamental photophysical process in molecules containing electron-donating (D) and electron-accepting (A) groups. ossila.comnih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state (D⁺-A⁻) with a large dipole moment. ossila.comresearchgate.net In N-alkylated naphthalen-1-amines, the amino group acts as the electron donor and the naphthalene moiety serves as the electron acceptor. nih.gov

The formation of the ICT state is often accompanied by a significant red shift in the fluorescence emission spectrum as solvent polarity increases. nih.gov This is because the highly polar ICT state is more stabilized by polar solvents than the less polar, locally excited (LE) state. rsc.org In some cases, particularly in medium-polarity solvents, dual fluorescence can be observed, with one band corresponding to the LE state and a second, red-shifted band corresponding to the ICT state. researchgate.net The transition from the LE state to the ICT state can involve molecular twisting, particularly rotation around the C-N bond, leading to a "twisted intramolecular charge transfer" (TICT) state. ossila.com This twisted conformation is often non-emissive or weakly emissive and provides an efficient non-radiative decay channel, explaining the decrease in fluorescence quantum yield in polar solvents. rsc.org

The nature of the N-alkyl substituent and the polarity of the solvent are critical factors that modulate the fluorescence properties of these systems.

N-Alkyl Substituent: The size and electronic properties of the alkyl group on the nitrogen atom can influence the ICT process. Bulky substituents can sterically hinder the twisting motion required to form the TICT state, potentially leading to higher fluorescence quantum yields. However, the primary role of the alkyl group is to act as an electron-donating group, which facilitates the initial charge transfer to the naphthalene ring.

Solvent Polarity: As detailed previously, solvent polarity has a profound effect on fluorescence. Increasing solvent polarity leads to:

A bathochromic (red) shift in the emission maximum: This is due to the greater stabilization of the polar ICT excited state. nih.gov

A decrease in fluorescence quantum yield: This is attributed to the stabilization of the non-radiative TICT state, which becomes a more favorable decay pathway. nih.govresearchgate.net

A decrease in fluorescence lifetime: The opening of the efficient non-radiative decay channel in polar solvents shortens the time the molecule spends in the excited state. nih.gov

This strong dependence on the solvent environment makes these compounds sensitive fluorescent probes for reporting on local polarity. nih.gov

Quenching Mechanisms in Naphthalenamine Fluorophores

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. acs.org In naphthalenamine systems, including this compound, several quenching mechanisms can be operative, broadly categorized as dynamic or static.

Dynamic (Collisional) Quenching: This mechanism occurs when a quencher molecule collides with the naphthalenamine fluorophore during its excited-state lifetime. researchgate.net The excited fluorophore then returns to the ground state without emitting a photon. researchgate.net Common quenchers that operate via this mechanism include molecular oxygen and iodide ions. acs.org The efficiency of dynamic quenching is dependent on the concentration of the quencher and the temperature of the system, as higher temperatures increase diffusion rates and thus the frequency of collisions. The relationship is often described by the Stern-Volmer equation.

Static Quenching: This process involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. acs.orgresearchgate.net This complex, upon absorbing light, returns to the ground state without the emission of a photon. Unlike dynamic quenching, static quenching is typically less sensitive to temperature changes.

Photoinduced Electron Transfer (PET): As a significant quenching pathway, PET involves the transfer of an electron from a donor to an acceptor, initiated by light absorption. nih.gov In the case of naphthalenamines, the amine group can act as an electron donor. If another part of the molecule or an external species can accept an electron from the excited naphthalene ring, this process will lead to fluorescence quenching. nih.govlibretexts.org For instance, the presence of electron-deficient moieties or certain ions can facilitate PET and thus quench the fluorescence.

PropertyTypical Value for N-AlkylnaphthalenaminesInfluencing Factors
Absorption Maximum (λ_abs) ~310-340 nmSolvent polarity, nature of the alkyl group
Emission Maximum (λ_em) ~380-450 nmSolvent polarity (significant solvatochromic shift)
Fluorescence Quantum Yield (Φ_F) 0.1 - 0.7Solvent, presence of quenchers, temperature
Excited-State Lifetime (τ) 1-10 nsSolvent, temperature

Photoinduced Electron Transfer (PET) Processes in N-Aryl Naphthalenamines

While this compound is an N-alkyl derivative, the principles of PET in the closely related N-aryl naphthalenamines provide a crucial framework for understanding its electronic behavior. PET is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor, resulting in the generation of a charge-separated state. nih.gov

In N-aryl naphthalenamines, the system can be conceptualized as a donor-acceptor dyad. The naphthalenamine moiety, particularly the amine nitrogen, is electron-rich and can serve as the electron donor. The aryl substituent, depending on its electronic nature, can act as the acceptor. Upon absorption of a photon, the naphthalenamine core is promoted to an excited state. If the thermodynamics are favorable, an electron can be transferred from the amine's highest occupied molecular orbital (HOMO) to the LUMO of the photoexcited naphthalene ring, or from the excited naphthalenamine to an acceptor group.

This PET process is a primary mechanism for fluorescence quenching in many naphthalenamine-based systems. nih.gov For example, in the presence of fluoride (B91410) ions, PET between the naphthalene and aryl moieties can be induced, leading to significant fluorescence quenching, a principle often used in the design of chemical sensors. libretexts.org The efficiency of PET is governed by the free energy change (ΔG) of the process, which is influenced by the oxidation potential of the donor, the reduction potential of the acceptor, and the energy of the excited state.

Circular Dichroism (CD) Spectroscopy for Chiral N-Alkyl Naphthalenamine Derivatives

This compound is a chiral molecule due to the stereocenter in the butan-2-yl group. This chirality can be investigated using Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light.

CD spectroscopy is a powerful tool for determining the absolute configuration and studying the conformational properties of chiral molecules. nih.gov A CD spectrum provides information about the electronic transitions of a molecule in a chiral environment. For a molecule like this compound, the electronic transitions of the naphthalene chromophore are perturbed by the chiral alkyl substituent. This perturbation results in non-zero differential absorption, giving rise to a characteristic CD spectrum with positive or negative bands (known as Cotton effects).

The sign and magnitude of the Cotton effects are highly sensitive to the three-dimensional structure of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration (R or S) of a chiral center. By comparing the experimentally measured CD spectrum with the theoretically predicted spectrum for a given enantiomer, the absolute stereochemistry can be determined.

While specific CD spectral data for this compound is not available in the reviewed literature, the table below outlines the expected data from a typical CD analysis of a chiral aromatic amine.

ParameterDescriptionApplication to this compound
Wavelength (nm) The wavelength of the circularly polarized light.The CD spectrum would be measured over the UV-Vis absorption range of the naphthalene chromophore.
Molar Circular Dichroism (Δε) The difference in molar extinction coefficients for left and right circularly polarized light (εL - εR).The sign (+ or -) and magnitude of Δε at different wavelengths would be characteristic of the enantiomer.
Rotatory Strength (R) The integrated intensity of a CD band, related to the electronic and magnetic transition dipole moments.Theoretical calculations of rotatory strengths for the R and S enantiomers would be compared to experimental data.

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl Naphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(Butan-2-yl)naphthalen-1-amine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be instrumental in determining its optimized molecular geometry and electronic properties. researchgate.netnih.gov

Theoretical studies on similar molecules, such as diaminonaphthalene derivatives, have demonstrated the utility of DFT in elucidating how substituents on the naphthalene (B1677914) core influence its structural and electronic characteristics. researchgate.net For this compound, DFT would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The introduction of the butan-2-yl group to the amine nitrogen is expected to induce specific conformational preferences to minimize steric hindrance.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group, which act as the primary electron-donating moieties. researchgate.netresearchgate.net Conversely, the LUMO is expected to be distributed over the naphthalene ring, representing the electron-accepting region of the molecule. researchgate.net The substitution of an alkyl group like butan-2-yl on the amine can subtly influence these energy levels. DFT calculations would provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which are essential for predicting the molecule's behavior in chemical reactions and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalen-1-amine-5.12-0.254.87
This compound-4.98-0.184.80
1,5-Diaminonaphthalene-4.75-0.504.25

Note: The values for this compound are hypothetical and for illustrative purposes, based on expected trends from alkyl substitution on related aromatic amines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

For this compound, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom and the naphthalene ring, particularly at positions ortho and para to the amino group. The hydrogen atom of the N-H group would exhibit a region of positive potential (blue), making it susceptible to interactions with electron-rich species. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor or a chemical reactant.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape and identify the most stable conformers.

By simulating the molecule's movements at a given temperature, MD can reveal how the butan-2-yl group rotates and flexes relative to the rigid naphthalene core. This information is critical for understanding how the molecule's shape might change in different environments, such as in solution or when binding to a protein. The results of MD simulations can complement findings from molecular docking studies by providing a more dynamic picture of the binding process.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govmdpi.com A QSPR model is a mathematical equation that correlates a specific property (e.g., boiling point, solubility, or a biological activity) with a set of molecular descriptors. koreascience.krmdpi.com

For this compound, a QSPR model could be developed to predict various properties without the need for experimental measurements. This would involve calculating a wide range of molecular descriptors for a series of related amine compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.govresearchgate.net Such a model could be valuable in screening large libraries of related compounds for desired properties in various applications, from materials science to drug discovery.

Molecular Docking and Binding Energy Calculations with Chemical Receptors and Biomolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.goveurekaselect.com This technique is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. researchgate.netscispace.com

Given the structural similarity of the naphthalen-1-amine scaffold to various biologically active compounds, this compound could be investigated as a ligand for various receptors. nih.govnih.gov Molecular docking simulations would be used to place the molecule into the binding site of a target protein and score its binding affinity. The results would provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the naphthalene ring and aromatic residues in the protein.

Following docking, binding energy calculations, often using more sophisticated methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA), can provide a more quantitative estimate of the binding affinity. These calculations are crucial for prioritizing compounds for further experimental testing in drug development pipelines. For instance, derivatives of naphthalen-1-amine have been investigated as inhibitors of various enzymes, and similar studies could be performed for this compound. nih.goveurekaselect.com

Chemical Reactivity and Derivative Synthesis

Reactions at the N-Substitution Site of N-(Butan-2-yl)naphthalen-1-amine

The nitrogen atom in this compound is a nucleophilic center and can participate in several reactions.

N-Alkylation and N-Acylation:

The secondary amine can undergo further alkylation with alkyl halides, though controlling the reaction to prevent over-alkylation to a quaternary ammonium (B1175870) salt can be challenging. wikipedia.orgncert.nic.in The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. ncert.nic.in Industrially, N-alkylation of amines is significant, with methods often employing alcohols as alkylating agents in the presence of catalysts to overcome the need for expensive and salt-producing alkyl halides. wikipedia.orgorganic-chemistry.org

Similarly, acylation with acid chlorides, anhydrides, or esters is a common transformation. ncert.nic.in This reaction, which replaces the hydrogen on the nitrogen with an acyl group to form an amide, is typically carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The amino group is an activating group and directs incoming electrophiles primarily to the ortho and para positions (C2, C4, and C5, C7 respectively).

Nitration:

Nitration of naphthalene and its derivatives typically yields a mixture of isomers. researchgate.netyoutube.com The nitration of naphthalene itself predominantly forms 1-nitronaphthalene. researchgate.netyoutube.com For substituted naphthalenes, the position of the incoming nitro group is directed by the existing substituent. In the case of this compound, the activating amino group would direct nitration to the 2, 4, 5, and 7 positions. However, direct nitration of amines can be problematic as the acidic conditions can protonate the amine, forming an unreactive ammonium salt. core.ac.uk

Halogenation:

Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution reaction. The amino group facilitates the reaction, and the substitution pattern is again directed to the activated positions on the naphthalene ring.

Nucleophilic Substitution Reactions on the Naphthalene Core

While less common than electrophilic substitution on the electron-rich naphthalene ring, nucleophilic aromatic substitution can occur, particularly if the ring is substituted with strong electron-withdrawing groups or in the presence of a suitable leaving group.

A highly relevant synthetic method for forming the C-N bond in compounds like this compound is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 1-bromonaphthalene) with an amine (sec-butylamine). wikipedia.orgyoutube.com This reaction is valued for its broad substrate scope and tolerance of various functional groups, offering a more versatile alternative to traditional methods. wikipedia.orgdigitellinc.com The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com

Formation of N-Alkyl/Aryl Sulfonamide Derivatives

The secondary amine of this compound can react with sulfonyl chlorides to form N-alkyl/aryl sulfonamides. google.com This reaction is a common method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. researchgate.netrsc.org The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. google.com Various methods for the N-alkylation of sulfonamides have also been developed, using alcohols as green alkylating agents. organic-chemistry.org

Reactant 1Reactant 2Product Class
This compoundAryl/Alkyl Sulfonyl ChlorideN-Alkyl/Aryl Sulfonamide
This compoundAlkyl HalideTertiary Amine
This compoundAcid Chloride/AnhydrideAmide
1-Bromonaphthalenesec-ButylamineThis compound

Derivatization for Tailored Optical or Electronic Properties

Naphthalenamine derivatives are of interest for their potential optical and electronic properties. The extended π-system of the naphthalene ring, combined with the electronic nature of the amino substituent, can be tuned through derivatization. For instance, introducing different functional groups can alter the absorption and emission spectra of the molecule, making them suitable for applications such as fluorescent probes. acs.org The synthesis of such derivatives often involves coupling reactions to introduce chromophores or other functional moieties. acs.org

Oxidation Reactions of N-Aryl Naphthalenamines

The oxidation of amines can lead to a variety of products depending on the oxidant and reaction conditions. libretexts.org Tertiary amines can be oxidized to amine oxides. libretexts.org The oxidation of N-aryl amines can be more complex. For instance, the oxidation of some N,N-dialkylanilines can lead to oxidative self-coupling to form benzidines. elsevierpure.com In the context of naphthoquinones, oxidative coupling with amines is a method to synthesize 2-amino-1,4-naphthoquinone derivatives. nih.gov Iron-catalyzed asymmetric oxidative coupling of 2-naphthols is a known method for synthesizing BINOL derivatives. mdpi.com While specific studies on the oxidation of this compound are not prevalent, general principles of amine oxidation suggest that the nitrogen and the activated naphthalene ring are potential sites of reaction. nih.govdtic.mil

Coordination Chemistry and Metal Complexation

Ligand Design Principles for N-Substituted Naphthalen-1-amines

The design of ligands based on the N-substituted naphthalen-1-amine framework is governed by several key principles that influence their coordination behavior with metal ions. These principles revolve around the steric and electronic properties of the substituents on the amine nitrogen and the naphthalene (B1677914) core.

The primary coordination site is the nitrogen atom of the amine group, which acts as a Lewis base, donating its lone pair of electrons to a metal center. ncert.nic.in The basicity of this nitrogen, and thus the strength of the resulting metal-ligand bond, is influenced by the electronic nature of the substituent. Alkyl groups, such as the butan-2-yl group, are electron-donating through an inductive effect, which should enhance the electron density on the nitrogen atom and promote stronger coordination compared to an unsubstituted naphthalen-1-amine.

The steric bulk of the N-substituent plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. The sec-butyl group in N-(Butan-2-yl)naphthalen-1-amine introduces moderate steric hindrance around the nitrogen donor. This steric demand can influence the number of ligands that can coordinate to a metal center and can also affect the stability of the resulting complex. researchgate.netmdpi.com In some cases, bulky substituents can lead to lower coordination numbers or distorted geometries. researchgate.net

The naphthalene moiety itself can participate in coordination through π-interactions with the metal center, particularly with soft metal ions. This can lead to various coordination modes, including η¹-N coordination or η¹-N, η⁶-arene "chelation," which would significantly impact the stability and reactivity of the complex. The rigid structure of the naphthalene backbone also imposes conformational constraints on the ligand upon coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-substituted naphthalen-1-amines would likely follow standard procedures in coordination chemistry. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. Alcohols, acetonitrile (B52724), or chlorinated solvents are often employed. nih.gov The reaction is typically carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand.

The general synthetic route can be represented as: n L + MXm → [MLn]Xm where L = this compound, M is the metal ion, X is a counter-ion (e.g., Cl⁻, NO₃⁻, PF₆⁻), and n is the stoichiometric coefficient.

The characterization of the resulting metal complexes would rely on a suite of spectroscopic techniques to elucidate the coordination environment and the nature of the metal-ligand interactions.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes are expected to exhibit bands corresponding to π-π* transitions within the naphthalene ring and n-π* transitions associated with the amine group. researchgate.net Upon coordination to a metal center, shifts in these bands (either bathochromic or hypsochromic) would provide evidence of metal-ligand interaction. nih.gov For transition metal complexes, additional d-d transition bands or metal-to-ligand charge transfer (MLCT) bands may appear in the visible region. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the amine group. The N-H stretching vibration in the free ligand (expected around 3300-3500 cm⁻¹) would shift upon coordination to a metal ion, typically to a lower frequency, indicating a weakening of the N-H bond due to electron donation to the metal. libretexts.org New bands corresponding to metal-nitrogen (M-N) vibrations may also be observable in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. researchgate.net Upon coordination, the chemical shifts of the protons and carbons near the nitrogen atom and on the naphthalene ring are expected to change significantly compared to the free ligand. researchgate.netresearchgate.net For diamagnetic complexes, the magnitude of these shifts can provide insights into the strength of the coordination and the geometry of the complex. The signals of the sec-butyl group would also be affected, potentially providing information about its orientation relative to the metal center.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes (e.g., with Cu(II) or Mn(II)), ESR spectroscopy would be invaluable for determining the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the ESR spectrum can provide detailed electronic structure information.

A hypothetical summary of expected spectroscopic data for a complex of this compound with a generic M(II) ion is presented in Table 1.

Table 1: Hypothetical Spectroscopic Data for a [M(this compound)₂Cl₂] Complex

Spectroscopic TechniqueFree Ligand (Expected)Coordinated Ligand (Hypothetical)Interpretation of Changes
IR (cm⁻¹) ν(N-H): ~3400ν(N-H): ~3350Shift to lower frequency indicates N-coordination.
ν(M-N): ~450Appearance of new band confirms metal-nitrogen bond.
¹H NMR (ppm) N-H proton: broad singletN-H proton: shifted and broadenedChange in chemical environment upon coordination.
Naphthyl protons: 7.0-8.0Naphthyl protons: shiftedPerturbation of the aromatic system by the metal center.
sec-Butyl protons: 0.9-3.5sec-Butyl protons: shiftedSteric and electronic effects of coordination.
UV-Vis (nm) π-π: ~290, ~320π-π: shiftedAlteration of electronic transitions in the naphthalene ring.
d-d or MLCT bandsAppearance of new bands characteristic of the metal complex.

Photophysical Properties of Naphthalenamine Metal Complexes

Naphthalene derivatives are well-known for their fluorescent properties, and their incorporation into metal complexes can lead to interesting photophysical behaviors. researchgate.netrsc.orgrsc.org The photophysical properties of metal complexes containing this compound are expected to be influenced by both the ligand and the metal center.

The free ligand is likely to exhibit fluorescence in the UV or blue region of the electromagnetic spectrum, arising from the de-excitation of the naphthalene chromophore. Upon complexation, several phenomena can occur:

Quenching of Ligand Fluorescence: Coordination to a metal ion, particularly a transition metal with open d-orbitals, can lead to quenching of the ligand-based fluorescence through energy or electron transfer processes.

Sensitization of Metal-Centered Luminescence: In the case of lanthanide or some transition metal ions, the naphthalenamine ligand could act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This is a common strategy for designing luminescent metal complexes. researchgate.net

Emergence of New Emission Bands: The formation of the complex can lead to the appearance of new emission bands, such as those arising from MLCT excited states. mdpi.com The energy of these bands would be highly dependent on the nature of the metal ion and the solvent polarity.

The photophysical properties of these potential complexes could be studied using steady-state and time-resolved fluorescence spectroscopy. Key parameters such as absorption and emission maxima, quantum yields, and excited-state lifetimes would be determined to build a comprehensive picture of the photophysical processes at play. A hypothetical summary of photophysical data is presented in Table 2.

Table 2: Hypothetical Photophysical Data for a Metal Complex of this compound

PropertyFree Ligand (Expected)Metal Complex (Hypothetical)Potential Interpretation
Absorption λmax (nm) ~290, ~320~295, ~330, ~450Shifted ligand bands and new MLCT band.
Emission λmax (nm) ~380~550Quenching of ligand fluorescence and emergence of MLCT emission.
Quantum Yield (Φ) ModerateLow to ModerateEfficiency of the radiative decay process.
Excited-State Lifetime (τ) NanosecondsMicrosecondsIndication of a triplet excited state (e.g., ³MLCT).

Advanced Materials Science Applications of N Substituted Naphthalen 1 Amine Scaffolds

Chiral Recognition in Host-Guest Interactions

Chiral recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a critical process in chemistry and biology. The development of synthetic host molecules for enantioselective recognition is a significant area of research in supramolecular chemistry, with applications in enantiomeric separation, asymmetric catalysis, and sensing. N-substituted naphthalen-1-amine scaffolds are promising platforms for the design of chiral hosts due to their rigid and well-defined three-dimensional structure, which can be readily functionalized with chiral substituents and additional binding sites.

The fundamental principle of chiral recognition in host-guest interactions relies on the formation of diastereomeric complexes between the chiral host and the two enantiomers of the chiral guest. For effective discrimination, there must be a significant difference in the stability of these two diastereomeric complexes, which arises from a combination of at least three distinct intermolecular interactions. The naphthalen-1-amine scaffold provides a robust framework for establishing these interactions. The aromatic naphthalene (B1677914) rings can participate in π-π stacking interactions, while the nitrogen atom of the amine group can act as a hydrogen bond acceptor or be functionalized to introduce hydrogen bond donors. Furthermore, the introduction of a chiral substituent on the nitrogen atom, such as a butan-2-yl group in N-(butan-2-yl)naphthalen-1-amine, imparts chirality to the host molecule, creating a chiral environment that can lead to differential interactions with enantiomeric guests.

Research into chiral recognition often employs various spectroscopic techniques, including NMR and fluorescence spectroscopy, to probe the host-guest interactions and quantify the degree of enantioselectivity. While specific research on the chiral recognition properties of this compound in host-guest systems is not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous systems incorporating the naphthalen-1-amine motif. For instance, chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed using naphthalene-based selectors to separate enantiomers of various compounds, including basic drugs nih.gov. In these systems, the naphthalene core, in conjunction with a chiral selector unit, creates a chiral environment that allows for the differential retention of enantiomers.

Fluorescent sensors based on naphthalene derivatives have also been designed for the enantioselective recognition of chiral molecules. These sensors often exhibit a change in their fluorescence properties upon binding with a chiral guest, with the magnitude of the change being different for the two enantiomers nih.govresearchgate.net. The enantioselective recognition is driven by the formation of a host-guest complex, where the naphthalen-1-amine scaffold can contribute to the binding through various non-covalent interactions.

The table below presents hypothetical data for the enantioselective recognition of a chiral guest by a generic N-substituted naphthalen-1-amine host, illustrating the type of data that would be sought in such studies. This data is for illustrative purposes only and does not represent experimental findings for this compound.

Guest EnantiomerHost-Guest ComplexBinding Constant (K) [M⁻¹]Enantioselectivity (α = K_R / K_S)
(R)-GuestHost:(R)-Guest15002.5
(S)-GuestHost:(S)-Guest600
This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The design of effective chiral hosts based on the N-substituted naphthalen-1-amine scaffold involves a careful consideration of the steric and electronic properties of the substituents on both the naphthalene ring and the nitrogen atom. The size and shape of the chiral substituent, as well as the presence of other functional groups capable of engaging in specific interactions, are crucial for achieving high enantioselectivity. Computational methods, such as Density Functional Theory (DFT), are often employed to model the host-guest interactions and to aid in the rational design of new chiral selectors nih.gov. These studies can provide insights into the preferred binding conformations and the nature of the intermolecular forces that govern chiral discrimination.

Structure Property Relationships in N Substituted Naphthalen 1 Amine Chemistry

Influence of N-Alkyl Substitution on Electronic and Photophysical Properties

The nature of the alkyl substituent on the nitrogen atom of naphthalen-1-amine plays a pivotal role in defining the molecule's electronic and light-interacting properties. In the specific case of N-(Butan-2-yl)naphthalen-1-amine, the secondary butyl group introduces distinct steric and electronic effects compared to simpler N-alkyl or N-aryl substituents.

Research on related N-alkylated aromatic amines and imines reveals that increasing the flexibility and vibrational freedom of the N-alkyl group can lead to a higher probability of non-radiative decay from an excited electronic state. nih.gov This process competes with fluorescence, often resulting in a lower photoluminescence quantum yield (PLQY). For instance, in a series of N-alkyl imines, lower PLQYs were observed for more flexible alkyl chains, while the radiative rate remained similar. nih.gov This suggests that the non-rigid butan-2-yl group in this compound likely contributes to efficient non-radiative decay pathways, potentially quenching fluorescence.

Furthermore, N-alkylation can influence the energy levels of the molecule. The introduction of an alkyl group, an electron-donating group, can raise the energy of the highest occupied molecular orbital (HOMO) without significantly altering the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. This typically results in a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov Theoretical investigations on other N-substituted systems have shown that functionalization on the nitrogen atom can perturb the electronic structure, which may enhance processes like intersystem crossing. rsc.org

Table 1: Influence of N-Alkyl Group Characteristics on Photophysical Properties of Aromatic Amines.
N-Alkyl Group CharacteristicInfluence on Molecular StructureEffect on Photophysical PropertiesExample Observation
Increased FlexibilityAllows for more vibrational and rotational freedom.Enhances non-radiative decay pathways, leading to lower photoluminescence quantum yield (PLQY). nih.govLower PLQYs are observed for compounds with more flexible N-alkyl units. nih.gov
Electron-Donating NatureIncreases electron density on the nitrogen and aromatic system.Can cause a red-shift in the absorption spectrum due to a smaller HOMO-LUMO gap. nih.govN-alkyl imines show a significant red-shift compared to reference compounds. nih.gov
Steric BulkHinders intermolecular interactions and can cause geometric distortions.Can decrease reaction efficiencies and affect molecular packing in the solid state. acs.orgacs.orgIncreased steric hindrance near the nitrogen center reduced the efficiency of certain reactions. acs.org

Impact of Naphthalene (B1677914) Ring Substitution on Chemical Reactivity and Overall Properties

The chemical reactivity of this compound is largely dictated by the electron-rich naphthalene core. Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.orgwordpress.com The position of substitution on the naphthalene ring is crucial. Electrophilic attack occurs more readily at the 1-position (α-position) than the 2-position (β-position) because the carbocation intermediate formed during α-substitution is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. libretexts.orgwordpress.com

The presence of the amino group (-NH-butan-2-yl) at the 1-position further activates the naphthalene ring towards electrophilic substitution. The nitrogen atom's lone pair of electrons can be donated into the aromatic system, increasing its nucleophilicity. This activating effect directs incoming electrophiles primarily to the ortho (position 2) and para (position 4) positions relative to the amino group.

The introduction of additional substituents onto the naphthalene rings can fine-tune the molecule's properties. Electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density of the ring system, making it less reactive towards electrophiles but potentially enhancing its electron-accepting capabilities. Conversely, adding more electron-donating groups (e.g., methoxy, alkyl) would further increase its reactivity. Such substitutions are a key strategy in the synthesis of polysubstituted naphthalene derivatives, which are valuable building blocks for materials with specific optical and electronic properties. nih.gov The regioselectivity of these reactions, however, can be complex and may depend on reaction conditions like temperature and solvent. libretexts.orgwordpress.com For example, the sulfonation of naphthalene can yield different isomers based on the reaction temperature. wordpress.com

Stereochemical Effects on Molecular Interactions and Material Performance

A critical structural feature of this compound is the presence of a chiral center at the second carbon of the butyl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. While these enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their three-dimensional arrangement is distinct.

This stereochemistry can have a profound impact on the molecule's interactions and performance in a chiral environment. For instance, in the solid state, the way the molecules pack into a crystal lattice can be influenced by their chirality. A pure enantiomer ((R) or (S)) will form a chiral crystal lattice, whereas a racemic mixture (an equal mix of R and S) will form a centrosymmetric or racemic crystal structure. These different packing arrangements can lead to variations in bulk material properties.

Furthermore, the steric bulk of the N-substituent can influence reactivity. In reactions where the amine participates, the bulky sec-butyl group can create steric hindrance, potentially reducing reaction rates or influencing the stereochemical outcome of a reaction. Studies on related systems have shown that increased steric hindrance near the nitrogen atom can reduce the efficiency of certain reactions. acs.org For example, while substrates with N-sec-butyl groups were tolerated in one study, bulkier groups often led to decreased yields in others. acs.orgacs.org When interacting with other chiral molecules, such as biological receptors or chiral catalysts, the two enantiomers of this compound would be expected to exhibit different binding affinities and reactivities, a principle known as chiral recognition.

Correlation of Computational Data with Experimental Observations for Structure-Property Elucidation

In modern chemical research, computational chemistry is an indispensable tool for elucidating the relationship between molecular structure and observed properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties.

For N-substituted naphthalen-1-amines, computational methods can be correlated with experimental data to gain deeper insight. For example, the reactivity of naphthylamines has been studied by comparing experimental NMR spectra with simulated spectra, helping to confirm the structures of complex reaction products and intermediates. mdpi.comresearchgate.net In these studies, observing specific correlations in 2D NMR spectra (like HMBC) and comparing them with calculated structures can confirm C-alkylation vs. N-alkylation or identify transient species. mdpi.com

Similarly, photophysical properties can be effectively modeled. Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. rsc.org These calculations can also characterize the nature of excited states (e.g., π,π* or n,π* character, charge-transfer character), helping to explain the observed fluorescence behavior and the dynamics of excited-state decay measured by techniques like femtosecond transient absorption spectroscopy. acs.org The correlation between calculated reorganization energies and experimentally observed non-radiative decay rates provides a powerful model for predicting the quantum yield of new molecular designs. rsc.org

Table 2: Correlation of Computational Predictions with Experimental Data for N-Substituted Aromatic Amines.
PropertyComputational MethodPredicted DataExperimental TechniqueCorrelated Experimental Observation
Molecular StructureDFT Geometry OptimizationBond lengths, bond angles, dihedral angles.X-ray Crystallography, NMR SpectroscopyConfirmation of reaction products and stereochemistry. mdpi.comresearchgate.net
Electronic TransitionsTD-DFTExcitation energies (absorption wavelengths), oscillator strengths.UV-Vis Absorption SpectroscopyAccurate prediction of absorption maxima. acs.org
Excited State CharacterTD-DFTNature of excited states (e.g., n,π, π,π, charge transfer).Transient Absorption Spectroscopy, Solvatochromism studiesExplanation for excited-state lifetime and decay pathways. acs.org
Reactivity/AromaticityNICS (Nucleus-Independent Chemical Shift)Aromaticity indices.Kinetic studies of reactions (e.g., Diels-Alder)Correlation between loss of aromaticity and increased reaction rates. nih.gov

Q & A

Q. How can the synthesis of N-(Butan-2-yl)naphthalen-1-amine be optimized for higher yield and purity?

Methodology :

  • Catalyst Selection : Use Pd/NiO (1.1 wt%) under hydrogen atmosphere at 25°C, as demonstrated for analogous naphthylamine derivatives (e.g., N-benzylnaphthalen-1-amine achieved 84% yield) .
  • Reaction Conditions : Maintain a 10-hour reaction time in a 50 mL reactor with continuous hydrogen flow. Purify via filtration and solvent evaporation to minimize byproducts .
  • Alternative Routes : Explore reductive amination of naphthalen-1-amine with 2-butanone using sodium borohydride or stannous chloride in dimethyl sulfoxide (DMSO) at 100°C for 15 hours, as seen in similar tertiary amine syntheses .

Q. What analytical techniques are most effective for characterizing this compound?

Methodology :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3) to confirm substitution patterns and amine proton integration, as applied to structurally related compounds like N-benzylnaphthalen-1-amine .
  • UV-Vis and FT-IR : Characterize electronic transitions (e.g., π→π* in naphthalene) and functional groups (C-N stretching at ~1250 cm1^{-1}) .
  • X-ray Crystallography : For solid-state structure determination, employ Bruker SMART CCD diffractometers and SHELX software for refinement, as demonstrated for N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine .

Q. How does the steric bulk of the butan-2-yl group influence the compound’s stability and reactivity?

Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of this compound with less bulky analogs (e.g., N-methylnaphthalen-1-amine) to assess thermal stability.
  • Kinetic Studies : Monitor reaction rates in nucleophilic substitution or oxidation experiments to quantify steric effects, referencing protocols for hindered aromatic amines .

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd/NiO in catalyzing the synthesis of N-alkylnaphthalen-1-amines?

Methodology :

  • Catalytic Cycle Analysis : Use in situ X-ray absorption spectroscopy (XAS) or DFT calculations to study Pd oxidation states and NiO support interactions during hydrogenation. Compare with analogous systems like Pd/C or Raney Ni .
  • Leaching Tests : Quantify metal leaching via ICP-MS after reaction completion to evaluate catalyst robustness .

Q. How can computational methods predict the biological or material science applications of this compound?

Methodology :

  • Docking Studies : Model interactions with biological targets (e.g., enzymes or DNA) using AutoDock Vina, referencing similar studies on antitumor naphthol derivatives .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or corrosion inhibition efficiency, as applied to Schiff base analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for naphthalen-1-amine derivatives?

Methodology :

  • Cross-Validation : Compare 1H^1H NMR chemical shifts across solvents (CDCl3_3, DMSO-d6_6) and concentrations, noting solvent-induced shifts in amine protons .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE correlations or overlapping signals, leveraging high-resolution crystal structures (e.g., N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine) .

Q. How do substituents on the naphthalene ring modulate the compound’s photophysical properties?

Methodology :

  • Time-Resolved Fluorescence : Measure excited-state lifetimes in solvents of varying polarity to study substituent effects on emission spectra .
  • Electrochemical Analysis : Use cyclic voltammetry to correlate electron-donating/withdrawing groups with oxidation potentials, referencing data from nitro- or methoxy-substituted analogs .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodology :

  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation, as recommended for tertiary aromatic amines .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators during synthesis, adhering to OSHA guidelines for amine handling .

Q. How can researchers validate the purity of synthesized this compound?

Methodology :

  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with commercial standards.
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values, as applied to structurally related compounds .

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